N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide
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Overview
Description
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound that features a pyrrolidine ring substituted with a methoxypyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with Methoxypyrimidine: The pyrrolidine ring is then substituted with a methoxypyrimidine group using nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the substituted pyrrolidine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)acetamide
- N-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-N-(pyridin-3-ylmethyl)nicotinamide
Uniqueness
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its specific substitution pattern and the presence of both pyrrolidine and methoxypyrimidine groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C12H18N4O2 |
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Molecular Weight |
250.30 g/mol |
IUPAC Name |
N-[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]-N-methylacetamide |
InChI |
InChI=1S/C12H18N4O2/c1-9(17)15(2)10-5-7-16(8-10)12-13-6-4-11(14-12)18-3/h4,6,10H,5,7-8H2,1-3H3 |
InChI Key |
UMDBZEWBIOAQNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C2=NC=CC(=N2)OC |
Origin of Product |
United States |
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